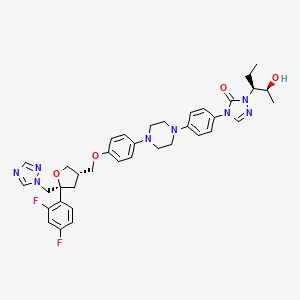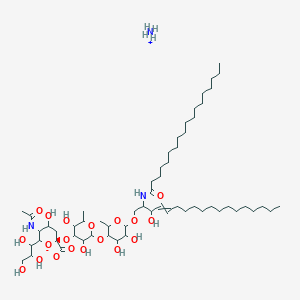
Ganglioside GM3 (Bovine Milk ammonium salt)
Übersicht
Beschreibung
Ganglioside GM3 is a complex lipid that contains mainly N-acetylneuraminic acid . It and its derivatives play important roles in immunoregulation and in the biosynthesis and metabolism of higher gangliosides . GM3 is reported to inhibit EGF-receptor tyrosine kinase activity in whole cells and plasma membranes, and in detergent micelles .
Synthesis Analysis
The synthesis of Ganglioside GM3 involves complex biochemical pathways. It contains mainly N-acetylneuraminic acid . More detailed information about its synthesis might be found in specialized biochemical literature.Molecular Structure Analysis
The molecular structure of Ganglioside GM3 is complex. It is composed of a hydrophobic ceramide and a hydrophilic oligosaccharide chain . The structural diversity of gangliosides is due to variation in the oligosaccharide and ceramide parts, such as different sequences of monosaccharides as well as different lengths and saturation levels of the sphingoid base and N-fatty acyl (N-FA) substituents .Chemical Reactions Analysis
Ganglioside GM3 plays important roles in immunoregulation and in the biosynthesis and metabolism of higher gangliosides . It is reported to inhibit EGF-receptor tyrosine kinase activity in whole cells and plasma membranes, and in detergent micelles .Physical And Chemical Properties Analysis
Ganglioside GM3 is not hygroscopic and is not light sensitive . Its percent composition is C 60.59%, H 9.61%, N 3.31%, O 26.48% . It is stable for 1 year and should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Quantitative Analysis in Dairy Products
Gangliosides in bovine milk, including GM3, play roles in neural development, pathogen binding, and immune system activation. A quantitative analysis using ultrahigh performance liquid chromatography-tandem mass spectrometry highlights the presence and quantity of GM3 in bovine milk and dairy products. This analysis is crucial for understanding the biological roles of gangliosides and for potential applications in dairy industry processing (Lee et al., 2013).
Role in Neonatal Health
Research indicates that gangliosides, including GM3, are abundant in milk and may significantly influence neonatal health. They are implicated in various physiological functions, like inhibiting pathogens and facilitating the development of the intestinal immune system. Dietary gangliosides might impact the intestinal microflora, potentially offering protection against enteric infections in infants (Rueda et al., 1998).
Influence on Intestinal Health and Pathogen Interaction
Milk-derived gangliosides, including GM3, have shown inhibitory effects on the adhesion of Escherichia coli to human intestinal cells. This suggests a protective role against enteric infections, highlighting their potential in promoting gastrointestinal health (Idota & Kawakami, 1995).
Analysis in Milk and its Products
Advanced techniques like liquid chromatography and high-resolution electrostatic ion-trap mass spectrometric analysis have been used to profile gangliosides in dairy products. These methods provide insights into the ganglioside content, particularly GM3, in various dairy products, essential for understanding their biological significance and potential applications (Fong et al., 2011).
Impact on Immune System Development
Gangliosides like GM3 in milk can influence the development of the immune system. For instance, GM3 from bovine milk has been shown to affect dendritic cell maturation and functionality, suggesting a potential role in modulating immune responses during early life (Brønnum et al., 2005).
Transfer Across the Human Placenta
Studies have explored the transfer of gangliosides, including GM3, across the human placenta. This transfer suggests that dietary gangliosides consumed by the mother could directly contribute to fetal development, particularly in building neural connections (Mitchell et al., 2012).
Wirkmechanismus
The mechanism of action of Ganglioside GM3 is complex and multifaceted. It plays important roles in immunoregulation and in the biosynthesis and metabolism of higher gangliosides . GM3 is reported to inhibit EGF-receptor tyrosine kinase activity in whole cells and plasma membranes, and in detergent micelles .
Zukünftige Richtungen
The future directions of research on Ganglioside GM3 could involve further studies on its role in immunoregulation and in the biosynthesis and metabolism of higher gangliosides . Additionally, its inhibitory effect on EGF-receptor tyrosine kinase activity could be explored further . The dynamic composition of Ganglioside GM3 in human milk throughout lactation could also be a potential area of study .
Eigenschaften
IUPAC Name |
azanium;(2S)-5-acetamido-2-[2-[4,5-dihydroxy-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H108N2O19.H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-46(67)61-42(43(64)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)38-75-56-51(71)50(70)53(40(4)77-56)78-57-52(72)55(48(68)39(3)76-57)80-59(58(73)74)36-44(65)47(60-41(5)63)54(79-59)49(69)45(66)37-62;/h32,34,39-40,42-45,47-57,62,64-66,68-72H,6-31,33,35-38H2,1-5H3,(H,60,63)(H,61,67)(H,73,74);1H3/t39?,40?,42?,43?,44?,45?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,59-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVNLPVAMQNXIG-HOIRUYDLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)C)OC2C(C(C(C(O2)C)O)O[C@@]3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H111N3O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1166.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ganglioside GM3 (Bovine Milk ammonium salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





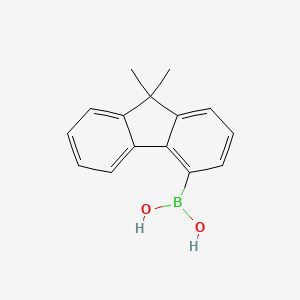
![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)



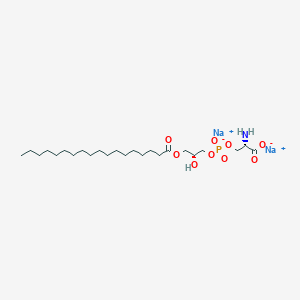
![Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B3093575.png)
![Tetracosanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt](/img/structure/B3093583.png)
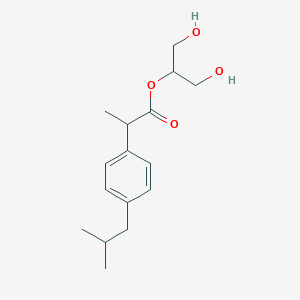
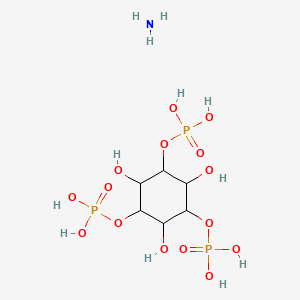
![15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-](/img/structure/B3093609.png)
